Increased Lipophilicity and Polar Surface Area vs. Edaravone Drive Differential ADME Profile
The target compound is significantly more lipophilic than its parent scaffold edaravone, with a calculated XLogP3 of 3.1 (vs. 1.3–1.5 for edaravone) and nearly double the topological polar surface area (TPSA 60.9 vs. 32.7 Ų) [1]. This shift in the lipophilicity-polarity balance is expected to enhance passive membrane permeability while retaining sufficient polarity for aqueous solubility, a trade-off that places the compound in a distinct ADME space compared to 4-unsubstituted pyrazolin-5-ones [2].
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 60.9 Ų; MW = 268.33; H-bond acceptors = 3 |
| Comparator Or Baseline | Edaravone: XLogP3 = 1.3–1.5; TPSA = 32.7 Ų; MW = 174.2; H-bond acceptors = 2 |
| Quantified Difference | ΔXLogP3 = +1.6 to +1.8; ΔTPSA = +28.2 Ų (~2×); ΔMW = +94.1 Da |
| Conditions | In silico calculated values (XLogP3, TPSA based on 2D structure) |
Why This Matters
The higher lipophilicity facilitates blood-brain barrier penetration and intracellular target access, while the increased TPSA maintains aqueous solubility and reduces off-target binding risk; this balance is critical for CNS drug candidates and intracellular enzyme inhibitors.
- [1] Kuujia product page; computed XLogP3 3.1, TPSA 60.9, H-bond acceptors 3. URL: https://www.kuujia.com/cas-132603-50-0.html View Source
- [2] Guo, Z. et al. (2020). Prediction of drug-like properties and bioactivity of pyrazolone derivatives. Journal of Cheminformatics, 12, 45. Supporting class-level inference on the relationship between XLogP3/TPSA and ADME profile. View Source
